alpha-(1,2,3,6-Tetrahydrophthalimido)glutarimide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-(1,2,3,6-Tetrahydrophthalimido)glutarimide is a chemical compound with the molecular formula C13H14N2O4 It is known for its unique structure, which includes a tetrahydrophthalimido group attached to a glutarimide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(1,2,3,6-Tetrahydrophthalimido)glutarimide typically involves the reaction of phthalic anhydride with glutarimide under specific conditions. The process may include the use of solvents such as toluene and catalysts to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure consistency and quality. The final product is often subjected to purification steps, such as recrystallization, to remove impurities and achieve the desired specifications .
Chemical Reactions Analysis
Types of Reactions
Alpha-(1,2,3,6-Tetrahydrophthalimido)glutarimide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Alpha-(1,2,3,6-Tetrahydrophthalimido)glutarimide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of alpha-(1,2,3,6-Tetrahydrophthalimido)glutarimide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, binding to receptors, or interfering with cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Alpha-(1,2,3,6-Tetrahydrophthalimido)glutarimide can be compared with other similar compounds, such as:
Thalidomide: Known for its immunomodulatory and anti-inflammatory properties.
Lenalidomide: An analog of thalidomide with enhanced potency and reduced side effects.
Pomalidomide: Another thalidomide analog with distinct therapeutic applications.
These compounds share structural similarities but differ in their specific activities and applications, highlighting the uniqueness of this compound .
Properties
CAS No. |
69352-90-5 |
---|---|
Molecular Formula |
C13H14N2O4 |
Molecular Weight |
262.26 g/mol |
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
InChI |
InChI=1S/C13H14N2O4/c16-10-6-5-9(11(17)14-10)15-12(18)7-3-1-2-4-8(7)13(15)19/h1-2,7-9H,3-6H2,(H,14,16,17) |
InChI Key |
UQQAXRSOQDEDNI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3CC=CCC3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.